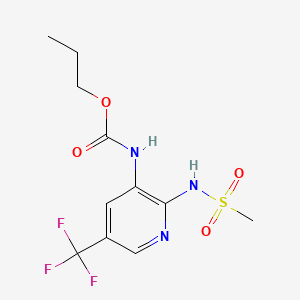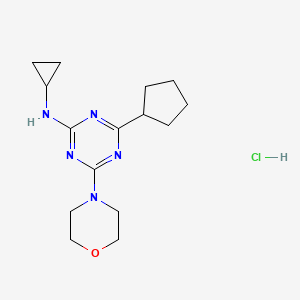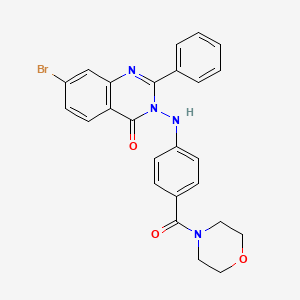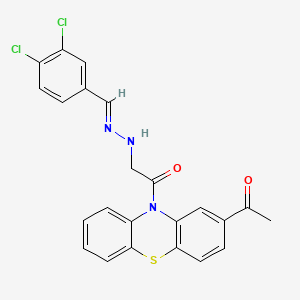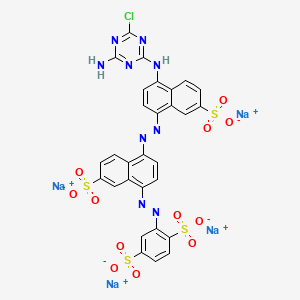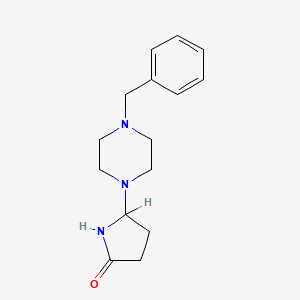
Rucaparib metabolite M337C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rucaparib metabolite M337C is a derivative of rucaparib, a poly (ADP-ribose) polymerase inhibitor. Rucaparib is primarily used in the treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer. The metabolite M337C is one of the several metabolites formed during the metabolism of rucaparib in the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of rucaparib metabolite M337C involves the metabolic pathways of rucaparib in the human body. Rucaparib undergoes several metabolic reactions, including oxidation, N-demethylation, N-methylation, and glucuronidation
Industrial Production Methods
Industrial production of rucaparib involves chemical synthesis, followed by purification processes. The production of its metabolites, including M337C, is not typically conducted on an industrial scale, as these metabolites are primarily studied in the context of pharmacokinetics and drug metabolism .
Chemical Reactions Analysis
Types of Reactions
Rucaparib metabolite M337C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
N-demethylation: This reaction involves the removal of a methyl group from a nitrogen atom.
N-methylation: This reaction involves the addition of a methyl group to a nitrogen atom.
Glucuronidation: This reaction involves the addition of glucuronic acid to the compound.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Demethylating agents: Such as formaldehyde or formic acid.
Methylating agents: Such as methyl iodide or dimethyl sulfate.
Glucuronic acid: For glucuronidation reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, demethylated, methylated, and glucuronidated derivatives of rucaparib .
Scientific Research Applications
Rucaparib metabolite M337C has several scientific research applications, including:
Chemistry: Studying the metabolic pathways and chemical reactions of rucaparib.
Biology: Understanding the biological effects and interactions of rucaparib and its metabolites.
Medicine: Investigating the pharmacokinetics and pharmacodynamics of rucaparib in cancer treatment.
Industry: Developing new drugs and therapeutic agents based on the metabolic profiles of existing drugs.
Mechanism of Action
The mechanism of action of rucaparib metabolite M337C involves its interaction with poly (ADP-ribose) polymerase enzymes. These enzymes play a crucial role in DNA repair. By inhibiting these enzymes, rucaparib and its metabolites cause DNA damage in cancer cells, leading to cell death. This mechanism is particularly effective in cancer cells with defects in DNA repair pathways, such as those with BRCA1 or BRCA2 mutations .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to rucaparib metabolite M337C include other metabolites of rucaparib, such as M324, M337A, and M337B .
Uniqueness
This compound is unique due to its specific metabolic pathway and its role in the pharmacokinetics of rucaparib. Unlike some other metabolites, M337C is formed through a combination of oxidation, N-demethylation, and N-methylation reactions .
Properties
CAS No. |
1577999-02-0 |
|---|---|
Molecular Formula |
C19H16FN3O2 |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
4-(6-fluoro-9-oxo-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-2-yl)-N-methylbenzamide |
InChI |
InChI=1S/C19H16FN3O2/c1-21-18(24)11-4-2-10(3-5-11)17-13-6-7-22-19(25)14-8-12(20)9-15(23-17)16(13)14/h2-5,8-9,23H,6-7H2,1H3,(H,21,24)(H,22,25) |
InChI Key |
KNNQKHZXALDDCO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


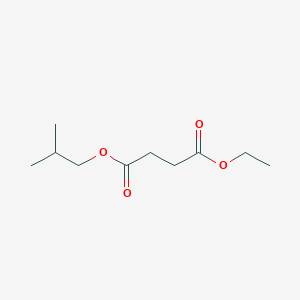
![9-chloro-3-propylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12736449.png)
